(S)-b-Amino-2-methylbenzenepropanol
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Overview
Description
(S)-b-Amino-2-methylbenzenepropanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methyl group, and a benzene ring attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-b-Amino-2-methylbenzenepropanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-methylbenzenepropanal using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of high-pressure hydrogenation and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-b-Amino-2-methylbenzenepropanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with various functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted benzenepropanol derivatives.
Scientific Research Applications
(S)-b-Amino-2-methylbenzenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-b-Amino-2-methylbenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-b-Amino-2-methylbenzenepropanol: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.
Phenylpropanolamine: Another compound with a similar backbone but different substituents.
Uniqueness
(S)-b-Amino-2-methylbenzenepropanol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds
Properties
IUPAC Name |
(2S)-2-amino-3-(2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFFJRQKHLWQV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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